molecular formula C21H23FN4O2S B250995 2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B250995
M. Wt: 414.5 g/mol
InChI Key: ZJUSHLLJLCDXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a fluoro substituent and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluoro group and the piperazine ring are key steps in the synthesis. Common reagents used in these reactions include fluorinating agents, thionyl chloride, and piperazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of catalysts and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the fluoro group or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzamides with hydroxyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The fluoro group and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide
  • 2-fluoro-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
  • N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23FN4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-fluoro-N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23FN4O2S/c1-2-19(27)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23-21(29)24-20(28)15-7-3-4-8-16(15)22/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29)

InChI Key

ZJUSHLLJLCDXIP-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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